molecular formula C12H11NO2 B15163132 Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-

Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)-

Cat. No.: B15163132
M. Wt: 201.22 g/mol
InChI Key: UAJSARPDUFJUQS-JXMROGBWSA-N
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Description

Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- typically involves the use of the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. In this reaction, a phenylethanol derivative is reacted with a nitrile in the presence of a Lewis acid, such as trifluoromethanesulfonic anhydride (Tf2O), to form the desired isoquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored as a method to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
  • (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
  • Chrysogeside D

Uniqueness

Propanedial, (3,4-dihydro-1(2H)-isoquinolinylidene)- is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potential therapeutic applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(Z)-2-(3,4-dihydroisoquinolin-1-yl)-3-hydroxyprop-2-enal

InChI

InChI=1S/C12H11NO2/c14-7-10(8-15)12-11-4-2-1-3-9(11)5-6-13-12/h1-4,7-8,14H,5-6H2/b10-7+

InChI Key

UAJSARPDUFJUQS-JXMROGBWSA-N

Isomeric SMILES

C1CN=C(C2=CC=CC=C21)/C(=C/O)/C=O

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C(=CO)C=O

Origin of Product

United States

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